5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
5-Ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a structurally complex molecule featuring a dibenzo[b,f][1,4]oxazepine core fused with a benzenesulfonamide moiety. The oxazepine ring contains an oxygen atom at the 1,4-position, distinguishing it from thiazepine analogs that incorporate sulfur. Key substituents include an ethyl group at the 5-position of the benzene ring, a methoxy group at the 2-position, and a methyl group at the 8-position of the oxazepine core.
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-4-15-6-9-21(29-3)22(12-15)31(27,28)25-16-7-10-19-17(13-16)23(26)24-18-11-14(2)5-8-20(18)30-19/h5-13,25H,4H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDHRHIFLOQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- An ethyl and methoxy group on the benzene ring.
- A dibenzo[b,f][1,4]oxazepin core with a ketone functionality.
This unique arrangement may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Compounds with similar sulfonamide structures have shown antimicrobial activity. For example, ethylsulfanyl derivatives exhibited significant antifungal effects against Candida albicans, along with low cytotoxicity towards human cells . This suggests that this compound may possess comparable antimicrobial properties.
Inhibition of Lipoxygenase Activity
Sulfonamide derivatives are often explored for their ability to inhibit lipoxygenase enzymes, which are implicated in inflammatory processes. Compounds that inhibit lipoxygenase can potentially mitigate conditions such as asthma and other inflammatory diseases . Given the structure of the compound, it is plausible that it may exhibit similar inhibitory effects.
Research Findings
A summary of relevant research findings is presented in the following table:
| Study | Findings | Methodology |
|---|---|---|
| Napiórkowska et al. (2024) | Identified cytotoxic effects in benzofuran derivatives against leukemia cells | In vitro assays measuring cell viability and apoptosis markers |
| Aksenov et al. (2024) | Demonstrated enzyme inhibition with selectivity towards hLDHA in related compounds | Kinetic studies and chiral HPLC analysis |
| Various Studies on Sulfonamides | Showed broad-spectrum antimicrobial activity against various pathogens | Disc diffusion and MIC assays |
Case Studies
- Antitumor Activity Case Study : A study involving benzofuran derivatives found that two bromomethyl derivatives selectively induced apoptosis in K562 leukemia cells through enhanced caspase activity. This suggests a potential pathway for this compound to exhibit similar antitumor properties.
- Antimicrobial Case Study : In trials assessing the efficacy of ethylsulfanyl-substituted compounds against Candida albicans, significant antifungal activity was noted with minimal cytotoxic effects on human cells. This reinforces the hypothesis that structurally similar compounds may also show favorable antimicrobial profiles.
Comparison with Similar Compounds
Benzenesulfonamide vs. Carboxamide/Carboxylate Derivatives
The target compound’s benzenesulfonamide group contrasts with carboxamide or carboxylate functionalities in analogs such as:
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (): This derivative features a 4-methoxyphenylacetamide side chain, which may enhance hydrogen-bonding interactions with target receptors. However, the sulfonamide group in the target compound could provide stronger acidity (pKa ~10–11) and improved solubility in physiological pH ranges .
- 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (): The ester moiety in this compound likely reduces metabolic stability compared to the sulfonamide group, which is resistant to esterase-mediated hydrolysis .
Alkyl and Methoxy Substituents
- The ethyl group at the 5-position (target compound) versus methyl groups in analogs (e.g., compound 36 in : N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide) may influence steric bulk and receptor binding. Ethyl groups could enhance hydrophobic interactions but reduce conformational flexibility .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
